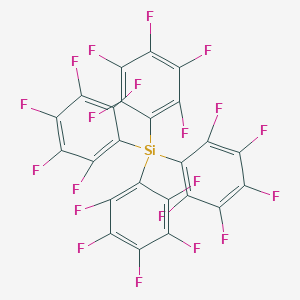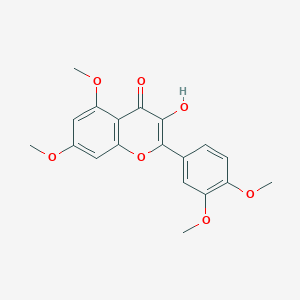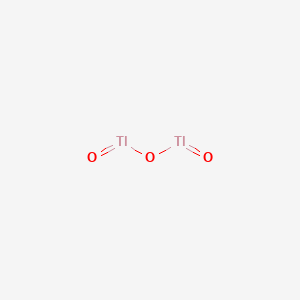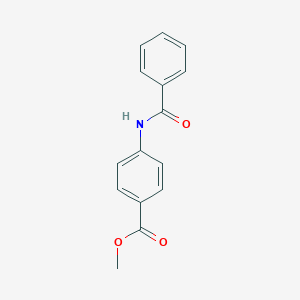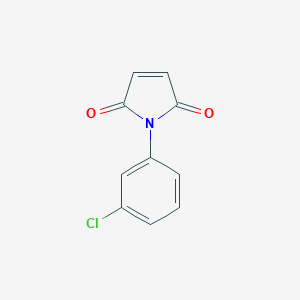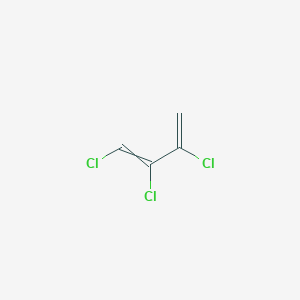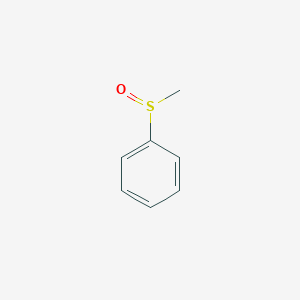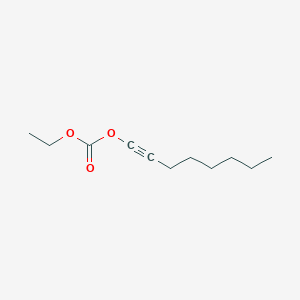
ethyl oct-1-ynyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl oct-1-ynyl carbonate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl oct-1-ynyl carbonate can be synthesized through the esterification reaction between carbonic acid and ethyl octynyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Carbonic acid+Ethyl octynyl alcohol→Carbonic acid, ethyl octynyl ester+Water
Industrial Production Methods
In an industrial setting, the production of carbonic acid, ethyl octynyl ester involves the use of large-scale reactors where the reactants are heated in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the by-products and unreacted starting materials. The purified ester is collected and further processed for various applications.
Chemical Reactions Analysis
Types of Reactions
ethyl oct-1-ynyl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into carbonic acid and ethyl octynyl alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Carbonic acid and ethyl octynyl alcohol.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
ethyl oct-1-ynyl carbonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of carbonic acid, ethyl octynyl ester involves its interaction with nucleophiles, leading to the formation of various products through nucleophilic acyl substitution reactions. The ester group is susceptible to attack by nucleophiles, resulting in the cleavage of the ester bond and the formation of new compounds. This mechanism is commonly observed in hydrolysis, reduction, and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different physical properties.
Methyl butanoate: Another ester with a pleasant aroma, commonly found in fruits.
Propyl ethanoate: An ester with similar chemical properties but different applications.
Uniqueness
ethyl oct-1-ynyl carbonate is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form stable esters with different compounds makes it valuable in research and industrial applications.
Properties
CAS No. |
1322-12-9 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl oct-1-ynyl carbonate |
InChI |
InChI=1S/C11H18O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h3-8H2,1-2H3 |
InChI Key |
PYEYQVUFMQXYGR-UHFFFAOYSA-N |
SMILES |
CCCCCCC#COC(=O)OCC |
Canonical SMILES |
CCCCCCC#COC(=O)OCC |
Key on ui other cas no. |
1322-12-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


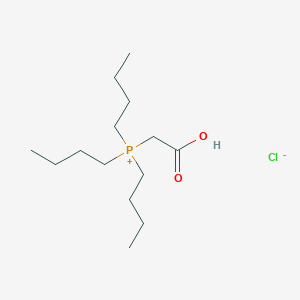
![3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B73875.png)
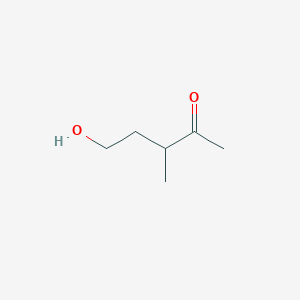
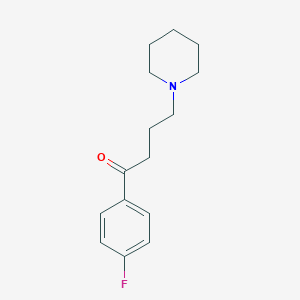
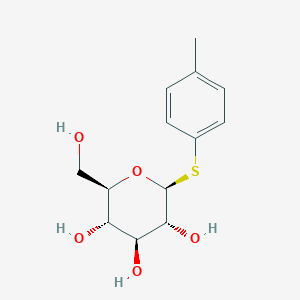

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
